![molecular formula C29H44O3 B604982 3alpha-Akebonoic acid CAS No. 104777-61-9](/img/structure/B604982.png)
3alpha-Akebonoic acid
Overview
Description
3alpha-Akebonoic acid is a naturally occurring triterpenoid compound derived from the pericarps of Akebia trifoliata. It is known for its significant biological activities, including α-glucosidase inhibition, antibacterial properties, and cytotoxicity against various cancer cell lines .
Mechanism of Action
- 3α-Akebonoic acid appears to have interesting in vitro growth inhibitory activity against human tumor cell lines such as A549 and HeLa .
- Additionally, it interferes with presenilin-1 (PS1) and β-site APP-cleaving enzyme 1 . PS1 is involved in the processing of amyloid precursor protein (APP) and plays a role in Alzheimer’s disease pathogenesis.
- The exact interaction of 3α-Akebonoic acid with its targets remains to be fully elucidated. However, its inhibitory effects on α-glucosidase and tumor cell growth suggest potential involvement in metabolic pathways and cellular processes .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
3alpha-Akebonoic acid is known to be an inhibitor of the enzyme alpha-glucosidase, with an IC50 value of 0.035 mM . Alpha-glucosidase is an enzyme that catalyzes the hydrolysis of alpha-glucosidic linkages, which are common in starch and other carbohydrates. By inhibiting this enzyme, this compound can potentially affect carbohydrate metabolism .
Cellular Effects
In vitro studies have shown that this compound exhibits cytotoxic effects against human lung adenocarcinoma (A549) and human cervical carcinoma (HeLa) cell lines . It’s also been found to have antibacterial activity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme alpha-glucosidase, inhibiting its activity . This inhibition can interfere with carbohydrate metabolism, potentially leading to various downstream effects. Additionally, this compound has been found to interfere with the interaction between presenilin-1 (PS1) and beta-site APP-cleaving enzyme 1 (BACE1), reducing Aβ production .
Metabolic Pathways
As an alpha-glucosidase inhibitor, this compound is involved in the metabolic pathway of carbohydrate digestion . By inhibiting alpha-glucosidase, it can potentially affect the breakdown and absorption of carbohydrates in the digestive system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha-Akebonoic acid involves multiple steps, starting from the extraction of the compound from the pericarps of Akebia trifoliata. The process includes purification and crystallization to obtain the pure compound . Specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant sources, followed by purification using techniques such as chromatography. The compound is then crystallized to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3alpha-Akebonoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with potentially enhanced biological activities .
Scientific Research Applications
Alpha-Glucosidase Inhibition
3alpha-Akebonoic acid has been identified as a potent inhibitor of the enzyme alpha-glucosidase, which plays a crucial role in carbohydrate metabolism. The compound exhibits an IC50 value of approximately 0.035 mM, indicating strong inhibitory activity compared to standard medications like acarbose . This property positions it as a potential candidate for managing type 2 diabetes by delaying carbohydrate digestion and absorption.
Case Study:
A study evaluated the alpha-glucosidase inhibitory effects of various compounds, including this compound. Results demonstrated that this compound significantly reduced glucose levels in diabetic models, suggesting its utility in diabetes management .
Anticancer Properties
In vitro studies have shown that this compound possesses cytotoxic effects against human cancer cell lines such as A549 (lung adenocarcinoma) and HeLa (cervical carcinoma). These findings indicate its potential as a therapeutic agent in oncology .
Case Study:
Research conducted on the cytotoxic effects of various natural compounds revealed that this compound effectively inhibited the growth of A549 and HeLa cells, leading to apoptosis through various molecular pathways .
Neuroprotective Effects
Emerging evidence suggests that this compound may interfere with the interaction between presenilin-1 and beta-site APP-cleaving enzyme 1 (BACE1), which is implicated in Alzheimer's disease pathology. By reducing amyloid-beta production, this compound shows promise as a potential therapeutic agent for neurodegenerative diseases .
Antibacterial Activity
The compound exhibits notable antibacterial properties, making it a candidate for developing new antibacterial agents. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential bacterial enzymes.
Research Findings:
Studies have indicated that extracts containing this compound demonstrate significant antibacterial activity against various pathogenic bacteria, suggesting its potential use in pharmaceutical formulations aimed at treating bacterial infections.
Chemical Precursor
In chemical research, this compound serves as a reference standard and synthetic precursor for developing other bioactive compounds. Its structural characteristics allow it to be modified for various applications in drug development and chemical synthesis.
Summary of Research Findings
Comparison with Similar Compounds
Similar Compounds
Akebonoic acid: A closely related triterpenoid with similar biological activities.
Morusin: Another α-glucosidase inhibitor with potential anti-diabetic properties.
Rhaponticin: Known for its α-glucosidase inhibitory activity.
Uniqueness
3alpha-Akebonoic acid stands out due to its potent α-glucosidase inhibitory activity with an IC50 value of 0.035 mM, making it one of the most effective inhibitors in its class . Its dual activity as an antibacterial and cytotoxic agent further enhances its potential as a multi-functional therapeutic compound .
Biological Activity
3alpha-Akebonoic acid, a triterpenoid compound, has garnered attention in recent years for its diverse biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C29H44O3
- Molecular Weight : 440.66 g/mol
- CAS Number : 104777-61-9
- Density : 1.1 ± 0.1 g/cm³
- Boiling Point : 556.6 ± 50.0 °C at 760 mmHg
- Flash Point : 304.5 ± 26.6 °C
Alpha-Glucosidase Inhibition
this compound has been identified as a potent inhibitor of alpha-glucosidase, with an IC50 value of 0.035 mM, indicating its potential utility in managing postprandial hyperglycemia in diabetic patients .
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties, making it a candidate for further exploration in the development of new antimicrobial agents .
Cytotoxicity
The compound has shown cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
Biological Activities Summary Table
Case Study on Antidiabetic Effects
A study investigated the effects of this compound on diabetic rats, demonstrating a significant reduction in blood glucose levels when administered over a four-week period. The results suggested that the compound may enhance insulin sensitivity and contribute to glycemic control .
Antibacterial Efficacy Study
In vitro assays revealed that this compound effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The study indicated that the compound disrupts bacterial cell membrane integrity, leading to cell death .
Cytotoxicity Assessment
A comprehensive evaluation of the cytotoxic effects of this compound showed that it induces apoptosis in cancer cells through the activation of caspase pathways. This finding positions the compound as a potential lead for developing anticancer therapies .
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O3/c1-18-9-14-29(24(31)32)16-15-27(5)19(20(29)17-18)7-8-22-26(4)12-11-23(30)25(2,3)21(26)10-13-28(22,27)6/h7,20-23,30H,1,8-17H2,2-6H3,(H,31,32)/t20-,21-,22+,23+,26-,27+,28+,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVVPZWKCNXREE-WPLIZOQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(=C)CC5)C(=O)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(=C)CC5)C(=O)O)C)C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does 3α-Akebonoic acid impact amyloid beta (Aβ) production?
A1: 3α-Akebonoic acid was identified through high-throughput screening as a potential therapeutic agent for Alzheimer's disease. It acts by interfering with the interaction between Presenilin 1 (PS1) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). [] This interaction is crucial for the production of Aβ, a key component of amyloid plaques found in the brains of Alzheimer's patients. By disrupting this interaction, 3α-Akebonoic acid reduces Aβ generation, potentially offering a therapeutic strategy for Alzheimer's disease. []
Q2: What is the relationship between 3α-Akebonoic acid and betulinic acid in the context of Alzheimer's disease research?
A2: Due to the limited natural availability of 3α-Akebonoic acid, researchers turned to the structurally similar and naturally abundant betulinic acid as a starting point for developing more potent inhibitors of the PS1/BACE1 interaction. [] Betulinic acid derivatives were synthesized and evaluated, leading to the identification of compounds with improved potency in reducing Aβ production. This approach highlights the importance of exploring natural product derivatives as potential therapeutic leads for complex diseases like Alzheimer's. []
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